6-Acetamido-2-oxohexanoic acid
Overview
Description
6-Acetamido-2-oxohexanoic acid is a member of the class of acetamides and is the acetyl derivative of 6-amino-2-oxohexanoic acid . It is a 2-oxo monocarboxylic acid with the molecular formula C8H13NO4 and a molecular weight of 187.19310 g/mol . This compound is known for its role as a metabolite in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetamido-2-oxohexanoic acid typically involves the acetylation of 6-amino-2-oxohexanoic acid. This reaction can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction conditions generally include maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of enzymatic catalysis, where specific enzymes are employed to facilitate the acetylation process under controlled conditions . This approach can offer higher specificity and yield compared to traditional chemical methods.
Chemical Reactions Analysis
Types of Reactions
6-Acetamido-2-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo acids or other oxidized derivatives.
Substitution: The acetamido group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
Oxidation: Oxidized derivatives such as this compound.
Reduction: Reduced products like 6-acetamido-2-hydroxyhexanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Acetamido-2-oxohexanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-acetamido-2-oxohexanoic acid involves its role as a metabolite in various biochemical pathways. It can act as a substrate for enzymes, participating in enzymatic reactions that lead to the formation of other biologically active compounds . The molecular targets and pathways involved include those related to amino acid metabolism and acetylation processes .
Comparison with Similar Compounds
Similar Compounds
6-Amino-2-oxohexanoic acid: The parent compound from which 6-acetamido-2-oxohexanoic acid is derived.
2-Keto-6-acetamidocaproic acid: Another name for this compound.
2-Oxo-6-acetamidocaproic acid: A similar compound with slight structural variations.
Uniqueness
This compound is unique due to its specific acetylation, which imparts distinct chemical and biological properties. This acetylation enhances its stability and reactivity in various chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
6-acetamido-2-oxohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-6(10)9-5-3-2-4-7(11)8(12)13/h2-5H2,1H3,(H,9,10)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCXIFFZXAZRAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80974816 | |
Record name | 6-[(1-Hydroxyethylidene)amino]-2-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80974816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Keto-6-acetamidocaproate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012150 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
59403-50-8 | |
Record name | 6-(Acetylamino)-2-oxohexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59403-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Keto-6-acetamidohexanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059403508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-[(1-Hydroxyethylidene)amino]-2-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80974816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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